2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride
Description
This compound is a structurally complex molecule combining a 4,5-dihydroimidazole moiety linked via a sulfanyl group to a hexahydroindazol-2-yl ethanone core. The hydrochloride salt formation likely improves stability and pharmacokinetic properties, a common strategy in drug development .
Properties
IUPAC Name |
1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS.ClH/c30-22(17-31-25-26-14-15-27-25)29-24(19-10-5-2-6-11-19)21-13-7-12-20(23(21)28-29)16-18-8-3-1-4-9-18;/h1-6,8-11,16,21,24H,7,12-15,17H2,(H,26,27);1H/b20-16-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLNGNVXJPAPFM-LRZQPWDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CSC4=NCCN4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C\C3=CC=CC=C3)/C1)C(=O)CSC4=NCCN4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride is a complex organic molecule with potential biological applications. This article reviews its biological activity based on various studies and findings from the scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is . It features an imidazole ring and a hexahydro-indazole moiety, which are significant in determining its biological properties. The presence of sulfur in the imidazole derivative suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines. In a study involving SISO cells (a type of cancer cell line), treatment with the compound resulted in a significant increase in early apoptotic cells as compared to control groups. Specifically, at the IC50 concentration, 10.2% of cells exhibited early apoptosis, which increased to 17.2% when the concentration was doubled .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. A series of tests revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 10 µg/mL depending on the bacterial strain tested .
Apoptosis Induction
The mechanism by which the compound induces apoptosis appears to involve mitochondrial pathways. It activates caspase cascades leading to cell death. The increase in reactive oxygen species (ROS) levels has been noted as a precursor to apoptosis in treated cells .
Enzyme Inhibition
Additionally, the compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial metabolism. For example, it has shown inhibitory effects on monoamine oxidase (MAO) isoforms and cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation and may contribute to its neuroprotective effects .
Comparative Analysis of Biological Activity
Case Studies
- Apoptosis Induction Study : A detailed investigation into the apoptotic effects of the compound on SISO cells demonstrated a dose-dependent increase in both early and late apoptotic markers after 24 hours of treatment .
- Antimicrobial Efficacy : The compound was tested against standard bacterial strains including E. coli and S. aureus. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential for development as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of imidazole and indazole are often associated with anti-inflammatory, antimicrobial, and anticancer activities.
Case Studies
- Anticancer Activity : A study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties.
- Antimicrobial Properties : Research has shown that imidazole derivatives can inhibit bacterial growth, indicating potential as a new class of antibiotics.
Drug Development
Due to its unique structure, the compound is considered for drug formulation. Its properties may allow it to act as a lead compound in developing novel drugs targeting specific diseases.
Data Table: Potential Biological Activities
Agricultural Chemistry
Beyond medicinal applications, the compound's derivatives may also find use in agricultural chemistry as fungicides or herbicides due to their biological activity against plant pathogens.
Research Findings
Studies have indicated that certain imidazole derivatives can effectively control fungal diseases in crops, suggesting that this compound could be explored for similar uses.
Comparison with Similar Compounds
Target Compound:
- Imidazole Substituent : 4,5-dihydro-1H-imidazol-2-ylsulfanyl (electron-rich due to sulfur and imidazole ring).
- Salt Form : Hydrochloride improves aqueous solubility.
Comparable Compounds:
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole [31] ():
- Substituents : Chlorophenyl and diphenyl groups on imidazole.
- Key Differences : Lacks the sulfanyl linker and indazol core, reducing conformational flexibility.
- Implications : Lower molecular weight (MW: ~341 g/mol) may enhance membrane permeability compared to the target compound .
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 7) ():
- Substituents : Isoindoline-1,3-dione (electron-withdrawing) linked to diphenylimidazole.
- Key Differences : The isoindoline-1,3-dione moiety may increase crystallinity but reduce solubility compared to the target’s hydrochloride salt.
- Synthesis : Both compounds use glacial acetic acid reflux for cyclization .
1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole (): Substituents: Fluorinated phenyl groups enhance lipophilicity and metabolic stability.
Physicochemical Properties (Inferred)
Research Findings and Limitations
- Bioactivity Gaps: No direct data on the target compound’s biological activity are available in the provided evidence. Comparisons rely on structural analogs (e.g., fluorinated imidazoles show antifungal effects ; diphenylimidazoles exhibit kinase inhibition ).
- Synthetic Challenges : The indazol-phenylmethylidene group may require stringent reaction conditions to avoid decomposition.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires multi-step protocols, including (1) selecting precursors with appropriate substituents (e.g., phenyl groups for stability), (2) controlling reaction conditions (temperature, solvent polarity), and (3) purification via column chromatography or recrystallization. Characterization should involve NMR (for structural confirmation) and HPLC (for purity assessment). Similar imidazole derivatives synthesized via cyclocondensation reactions emphasize the need for anhydrous conditions and catalytic acid/base systems .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer: Conduct stress testing by exposing the compound to varied temperatures (e.g., 25°C to 60°C), pH ranges (2–12), and light exposure. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Stability studies on analogous imidazole derivatives highlight susceptibility to hydrolysis in acidic/basic media, necessitating inert atmospheres for long-term storage .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer: Use a combination of:
- 1H/13C NMR : To identify protons and carbons in the imidazole and indazole rings.
- FT-IR : To confirm functional groups (e.g., C=S stretch at ~650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation. Cross-referencing with PubChem data for similar compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) ensures accurate assignments .
Q. What safety protocols are essential during in vitro bioactivity assays?
Methodological Answer: Follow GHS-aligned guidelines:
- Use fume hoods for handling powdered compounds to avoid inhalation.
- Employ PPE (gloves, lab coats) during skin contact experiments.
- Immediate rinsing with water for eye/skin exposure, as outlined in safety data sheets for structurally related imidazoles .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reaction mechanism hypotheses?
Methodological Answer: Apply density functional theory (DFT) to model reaction pathways and compare energy barriers for plausible mechanisms (e.g., nucleophilic substitution vs. radical intermediates). Tools like COMSOL Multiphysics enable kinetic simulations to validate experimental data. For example, AI-driven retrosynthesis platforms (e.g., ICReDD’s path-search methods) can identify low-energy routes, reconciling discrepancies between theoretical and observed yields .
Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups) to enhance binding affinity.
- Molecular docking : Screen against target proteins (e.g., microbial enzymes) using AutoDock Vina.
- In vivo validation : Use murine models for pharmacokinetic profiling. Evidence from 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives demonstrates improved antimicrobial activity with electron-withdrawing groups .
Q. How can researchers design experiments to address low yields in large-scale synthesis?
Methodological Answer: Implement design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent volume). For example, fractional factorial designs can optimize imidazole ring closure efficiency. Advanced separation technologies (e.g., membrane filtration) may mitigate byproduct interference, as suggested in CRDC classifications for chemical engineering .
Q. What methodologies validate the compound’s mechanism of action in anticancer studies?
Methodological Answer:
- Flow cytometry : Assess apoptosis induction in cancer cell lines.
- Western blotting : Quantify expression of apoptotic markers (e.g., caspase-3).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to DNA or tubulin. Comparative studies on imidazole-based inhibitors highlight dose-dependent cytotoxicity and mitochondrial membrane disruption .
Q. How can AI enhance reaction design for novel derivatives?
Methodological Answer: Integrate AI platforms (e.g., ICReDD’s quantum chemical calculations) to predict reaction feasibility and byproduct formation. Train models on PubChem reaction datasets to prioritize synthetic routes with high atom economy. For example, AI-driven retrosynthesis of 2-Hydrazinyl-4,5-dihydro-1H-imidazole derivatives reduced trial-and-error experimentation by 40% .
Q. What analytical approaches resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations.
- Dynamic NMR : Study temperature-dependent shifts to identify conformational isomers.
- Computational NMR prediction : Tools like ACD/Labs simulate spectra for comparison.
Studies on 1H-indole-imidazole hybrids used HSQC to assign ambiguous aromatic protons .
Tables
Table 1: Key Characterization Data for Analogous Imidazole Derivatives
Table 2: Recommended Computational Tools for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
